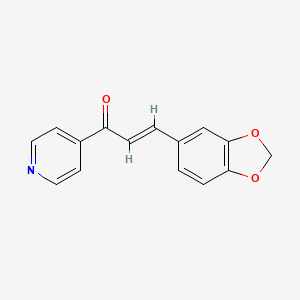
3-(1,3-benzodioxol-5-yl)-1-(4-pyridinyl)-2-propen-1-one
Overview
Description
3-(1,3-benzodioxol-5-yl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as propenone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Propenone is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 267.29 g/mol. It is primarily used in research laboratories for its unique properties and mechanisms of action.
Mechanism of Action
Propenone exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative stress. Propenone has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and DNA damage.
Biochemical and Physiological Effects:
Propenone has been shown to have various biochemical and physiological effects on living organisms. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Propenone has been shown to be relatively non-toxic and well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
Propenone has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to handle and manipulate in laboratory settings. However, propenone has several limitations as well. It is highly reactive and can undergo various chemical reactions, making it challenging to control its properties and behavior. It is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on propenone. One area of interest is its potential use as a fluorescent probe for detecting metal ions. Further studies are needed to optimize its properties and sensitivity for metal ion detection. Another area of interest is its potential use as a photosensitizer for photodynamic therapy. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Additionally, propenone has potential applications in the field of organic synthesis for the synthesis of various organic compounds. Further studies are needed to optimize its use as a building block for the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Propenone has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy. Propenone has also been used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-13(12-5-7-16-8-6-12)3-1-11-2-4-14-15(9-11)19-10-18-14/h1-9H,10H2/b3-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOGQKDGSULXOE-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-4-ylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



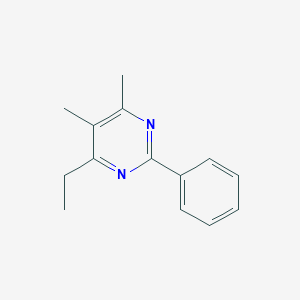
![N-cyclopropyl-5-[(pyridin-2-ylthio)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3835505.png)


![1-{1-[(3-chlorophenyl)amino]ethyl}-2,5-pyrrolidinedione](/img/structure/B3835524.png)
![2-ethoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3835539.png)
![1-[2-methoxy-5-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3835545.png)
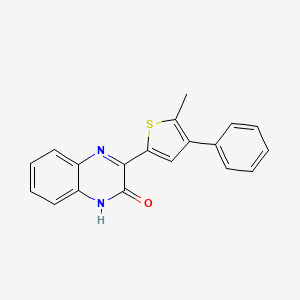
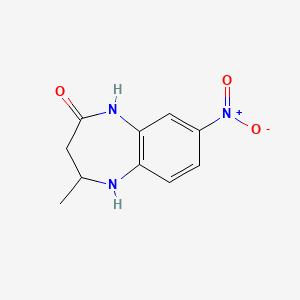

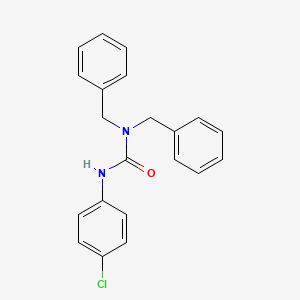
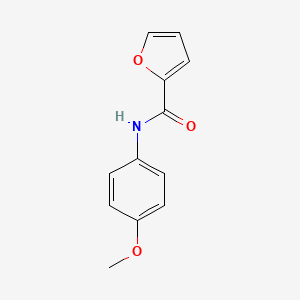
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3835604.png)
